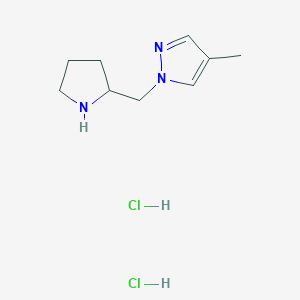

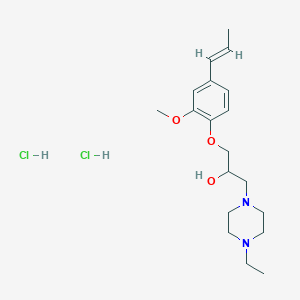

![molecular formula C13H13F3N4O2 B2698050 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034374-05-3](/img/structure/B2698050.png)

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, hydrazonoyl halides can be used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazole ring is a key structural feature, which can manifest substituents around a core scaffold in defined three-dimensional representations .

Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might react with europium under solvothermal conditions in pyridine to yield a homoleptic framework . It could also undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a triazole ring and a trifluoromethyl group could influence its properties .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines

A novel strategy utilizing phenyliodine bis(trifluoroacetate) has been developed for the convenient construction of 1,2,4-triazolo[1,5-a]pyridine skeletons. This process features direct metal-free oxidative N-N bond formation, short reaction times, and high yields, demonstrating an efficient approach to synthesizing biologically important compounds (Zheng et al., 2014).

General Synthesis of [1,2,4]Triazolo[1,5-a]Pyridines

A method for preparing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines has been developed. This process allows for the production of triazoles substituted at any position on the pyridine ring under mild conditions (Huntsman & Balsells, 2005).

Biological Evaluation

Antitumor and Antimicrobial Activities

Enaminones have been used as key intermediates in synthesizing substituted pyrazoles, pyridine derivatives, and triazolopyrimidines, demonstrating significant cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity. This highlights the potential therapeutic applications of compounds synthesized from N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide (Riyadh, 2011).

Antibacterial and Antifungal Activity

A series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide compounds were synthesized and assessed for their antibacterial and antifungal activity. The study showcases the importance of structural modification in enhancing biological efficacy (Chauhan & Ram, 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been extensively applied in antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal agents . Therefore, it’s possible that this compound may also interact with similar targets.

Mode of Action

Similar compounds have shown to interact with their targets and cause changes that result in their respective biological activities .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to their antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have shown various biological effects, including antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal activities .

Action Environment

Similar compounds have been studied in various environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPIAEYUXMEUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)

![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)

![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2697973.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2697975.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)

![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2697981.png)

![(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid](/img/structure/B2697983.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2697989.png)